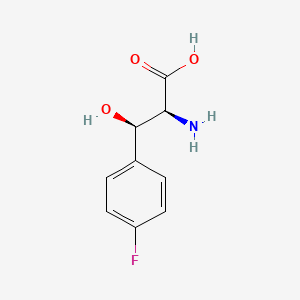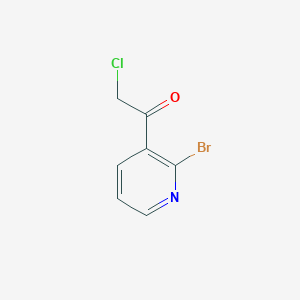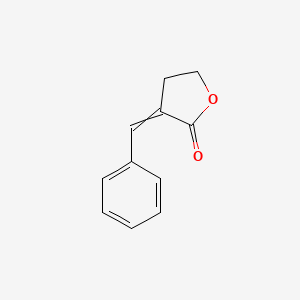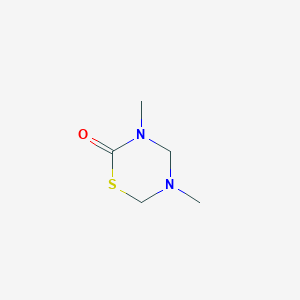
N-(4-hydroxyphenyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-3,4-dimethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-3,4-dimethylbenzamide typically involves the reaction of 4-hydroxyaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-hydroxyphenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde.
Reduction: Formation of N-(4-hydroxyphenyl)-3,4-dimethylaniline.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-hydroxyphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the benzamide core can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Uniqueness
N-(4-hydroxyphenyl)-3,4-dimethylbenzamide is unique due to the presence of both hydroxy and dimethyl groups on the benzamide core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-10-3-4-12(9-11(10)2)15(18)16-13-5-7-14(17)8-6-13/h3-9,17H,1-2H3,(H,16,18) |
InChI-Schlüssel |
ZKKWJSOTQQUGEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate](/img/structure/B12448219.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
![3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)

![1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12448260.png)
![2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B12448264.png)



![2-hydroxy-4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12448282.png)
![1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B12448286.png)
![[5-(2-Methylbutyl)-3-pyridyl]boronic acid](/img/structure/B12448287.png)
![[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12448291.png)
